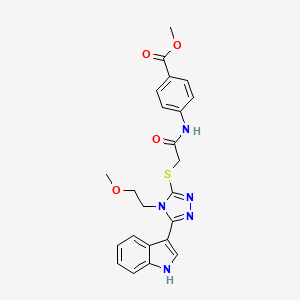

methyl 4-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Description

Methyl 4-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 1H-indol-3-yl group at position 5 and a 2-methoxyethyl group at position 2. This compound belongs to a class of triazole derivatives known for diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties .

Properties

IUPAC Name |

methyl 4-[[2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O4S/c1-31-12-11-28-21(18-13-24-19-6-4-3-5-17(18)19)26-27-23(28)33-14-20(29)25-16-9-7-15(8-10-16)22(30)32-2/h3-10,13,24H,11-12,14H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDZDHQUOMSQNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate typically involves multiple steps:

Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Synthesis of the Triazole Ring: The triazole ring can be formed via a cyclization reaction involving hydrazine derivatives and appropriate electrophiles.

Thioether Formation: The indole and triazole derivatives are then linked through a thioether bond, typically using thiol-containing reagents and suitable coupling agents.

Amidation and Esterification: The final steps involve amidation to introduce the acetamido group and esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the ester or amide functionalities.

Substitution: Nucleophilic substitution reactions can occur at the benzoate or triazole moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Reduced esters or amides

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Methyl 4-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 4-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole and triazole moieties are known to engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Triazole Derivatives

Key Observations :

Key Observations :

- Conventional methods (e.g., for 5m) achieve moderate yields (79–88%), while microwave-assisted synthesis () optimizes efficiency (>80% yield) .

Physicochemical and Elemental Properties

Table 3: Elemental Analysis Comparison

Key Observations :

Table 4: Bioactivity of Selected Analogs

Key Observations :

- Bis-indolyl triazoles () show potent cytotoxicity, likely due to dual indole interactions with cellular targets .

- The target compound’s indole and triazole moieties may confer similar bioactivity, though empirical data are needed.

- Stability studies () highlight the importance of substituents in pharmaceutical formulations; the 2-methoxyethyl group could enhance resistance to degradation .

Biological Activity

Methyl 4-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex compound that combines various structural motifs, including indole, triazole, and benzoate functionalities. The biological activity of this compound has been a subject of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of the compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Indole Moiety : Known for its presence in many biologically active compounds.

- Triazole Ring : Often associated with antifungal and anticancer properties.

- Thioether Linkage : May enhance lipophilicity and bioavailability.

- Benzoate Group : Commonly found in pharmaceuticals for its ability to modulate solubility.

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Indole | Aromatic heterocycle with diverse biological roles |

| Triazole | Five-membered ring with nitrogen atoms |

| Thioether | Sulfur-containing functional group |

| Benzoate | Carboxylic acid derivative |

The biological activity of this compound primarily involves its interaction with specific molecular targets. The indole and triazole components may bind to enzymes or receptors, modulating their activity. This can lead to various biochemical responses, including:

- Inhibition of Enzymatic Activity : Potentially affecting metabolic pathways.

- Receptor Modulation : Altering signaling pathways related to cell growth and apoptosis.

Efficacy in Biological Assays

Research has demonstrated that this compound exhibits notable biological activities:

- Anticancer Activity : In vitro studies have shown that derivatives of triazoles possess anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines with promising results.

- Antimicrobial Activity : Some triazole derivatives have demonstrated effectiveness against bacterial strains such as Mycobacterium bovis BCG with MIC values around 31.25 μg/mL .

Case Study 1: Anticancer Efficacy

A study evaluated a series of indole-triazole compounds for their anticancer properties. The results indicated that modifications in the side chains significantly influenced their cytotoxicity against various cancer cell lines, suggesting that the structural features of this compound could be optimized for enhanced activity.

Case Study 2: Antimicrobial Properties

In another investigation, a related compound was tested for its antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results highlighted a broad-spectrum activity, supporting the potential use of such compounds in treating infections.

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 4-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate?

- Methodology : The synthesis involves multi-step reactions, typically starting with the formation of the triazole core. A common approach includes:

Cyclization : Reacting thiosemicarbazides with chloroacetic acid under reflux to form the 1,2,4-triazole-3-thione intermediate .

Functionalization : Introducing the indole moiety via nucleophilic substitution or coupling reactions. For example, reacting the triazole-thiol with a bromoacetamidobenzoate derivative in the presence of a base (e.g., K₂CO₃) to form the thioether linkage .

Esterification : Final esterification of the benzoic acid group using methanol and catalytic sulfuric acid .

- Optimization : Adjust reaction temperature (70–100°C), solvent (DMF or ethanol), and stoichiometry (1:1.2 molar ratio of triazole to bromoacetamide) to achieve yields >65% .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Structural Confirmation :

- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹) .

- NMR (¹H/¹³C) : Assign peaks for the indole (δ 7.2–7.8 ppm), triazole (δ 8.1–8.3 ppm), and methoxyethyl (δ 3.4–3.6 ppm) groups .

- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .

- Purity Assessment :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~12.5 min .

- TLC : Monitor reactions using silica gel plates and UV detection (Rf ≈ 0.5 in ethyl acetate/hexane) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Hazard Classification : Based on analogous triazole derivatives, it may exhibit acute oral/dermal toxicity (Category 4) and skin irritation .

- Handling :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Store at 2–8°C in airtight containers away from light .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields during the final esterification step?

- Key Variables :

- Catalyst : Replace H₂SO₄ with Amberlyst-15 resin to reduce side reactions .

- Solvent : Switch to dry dichloromethane to improve esterification efficiency .

- Temperature : Conduct reactions at 0–5°C to minimize hydrolysis of the ester group .

Q. What strategies are effective in elucidating the mechanism of action of this compound in biological systems?

- Target Identification :

- Molecular Docking : Screen against kinase or serotonin receptor models (e.g., 5-HT₃R) due to the indole-triazole scaffold .

- Enzyme Assays : Test inhibition of COX-2 or HDACs using fluorometric kits (IC₅₀ determination) .

- Cellular Studies :

- Flow Cytometry : Assess apoptosis in cancer cell lines (e.g., MCF-7) treated with 10–100 µM compound .

- Western Blotting : Measure downstream markers like caspase-3 or p53 .

Q. How can structural modifications enhance the compound’s pharmacokinetic profile while retaining bioactivity?

- Rational Design :

- Lipophilicity Adjustment : Replace the methoxyethyl group with a polar substituent (e.g., -OH) to improve solubility .

- Metabolic Stability : Introduce fluorine atoms at the indole 5-position to block CYP450-mediated oxidation .

- In Vivo Testing :

- Pharmacokinetics : Administer 10 mg/kg (IV) in rodent models; monitor plasma half-life via LC-MS/MS .

- Toxicity : Conduct acute toxicity studies (OECD 423) to establish LD₅₀ .

Q. How should researchers address contradictory data in biological activity across different assays?

- Troubleshooting :

- Purity Verification : Reanalyze compound batches via HPLC to rule out impurities (>98% purity required) .

- Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) to reduce variability .

- Meta-Analysis : Compare data across studies using tools like PRISMA; focus on assays with validated positive controls (e.g., doxorubicin for cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.